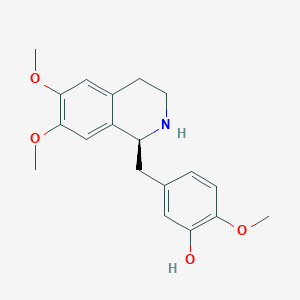
(S)-Nor Laudanine
Vue d'ensemble
Description
“(S)-Nor Laudanine” is an alkaloid that is derived from the opium poppy . It is a component of laudanum, a tincture of opium, which contains several opium alkaloids, including morphine and codeine .
Synthesis Analysis
The synthesis of “(S)-Nor Laudanine” involves several steps. It starts with the methylation of (S)-reticuline to form (S)-laudanine . This is followed by 3’-O-methylation to yield (S)-laudanosine, N-demethylation to form tetrahydropapaverine, and finally dehydrogenation . The process involves the use of methyltransferases (MTs), which can add methyl groups to alkaloid molecules, altering their physicochemical properties and bioactivity .Molecular Structure Analysis
The molecular structure of “(S)-Nor Laudanine” is complex and involves several functional groups. It is derived from the opium poppy and contains several opium alkaloids . The structure is influenced by the methylation processes involved in its synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(S)-Nor Laudanine” include methylation, demethylation, and dehydrogenation . These reactions are catalyzed by enzymes such as O-methyltransferases and N-methyltransferases .Applications De Recherche Scientifique
Biosynthesis in Alkaloid Pathways
(S)-Nor Laudanine plays a crucial role in the biosynthesis of certain alkaloids. It is a key intermediate in the pathway leading to the synthesis of papaverine, an opium alkaloid. The process begins with the conversion of norcoclaurine to (S)-reticuline, which is then methylated to produce (S)-laudanine. Subsequent methylations and transformations of (S)-laudanine lead to the formation of laudanosine and tetrahydropapaverine, precursors of papaverine. This pathway, elucidated through studies involving stable-isotope-labeled precursors, highlights the importance of (S)-Nor Laudanine in alkaloid biosynthesis in plants like Papaver (Han et al., 2010).
Enzymatic Characterization in Alkaloid Biosynthesis
Further research on (S)-Nor Laudanine's role in alkaloid biosynthesis includes the study of specific enzymes involved in its transformation. Enzymes like S-Adenosyl-L-methionine:(R,S)-reticuline 7-O-methyltransferase have been identified in Papaver somniferum, which converts reticuline to laudanine in tetrahydrobenzylisoquinoline biosynthesis. This enzyme is unique in its ability to carry out sequential O-methylations on various substrates, including (S)-Nor Laudanine, underscoring its significance in the biosynthetic pathway (Ounaroon et al., 2003).
Propriétés
IUPAC Name |
5-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-22-17-5-4-12(9-16(17)21)8-15-14-11-19(24-3)18(23-2)10-13(14)6-7-20-15/h4-5,9-11,15,20-21H,6-8H2,1-3H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBARFBACJNHQIC-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2C3=CC(=C(C=C3CCN2)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427583 | |
| Record name | (S)-Nor Laudanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Nor Laudanine | |
CAS RN |
1206614-00-7 | |
| Record name | (S)-Nor Laudanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



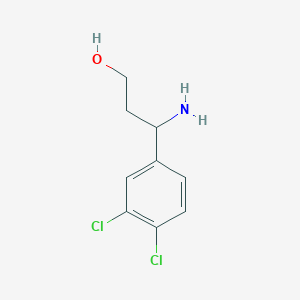
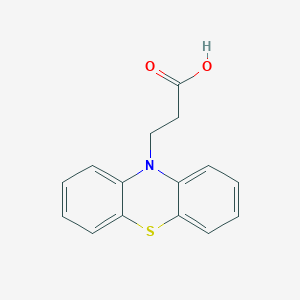
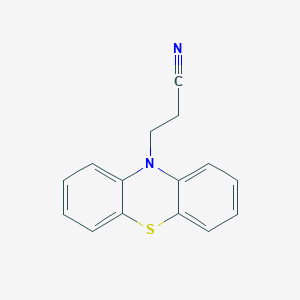
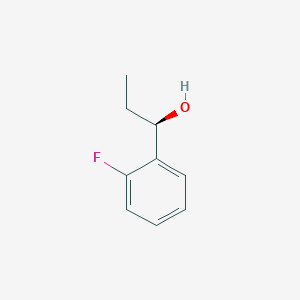
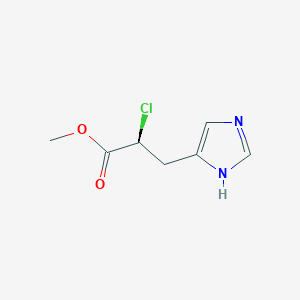
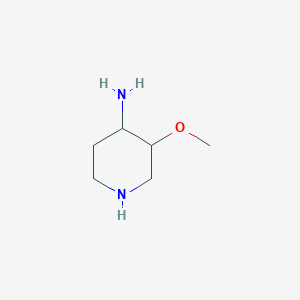
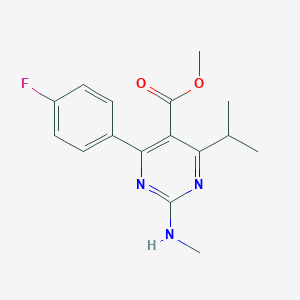
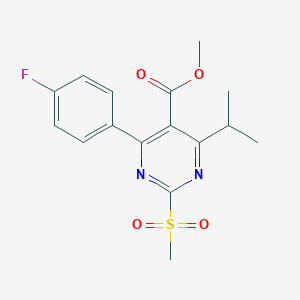
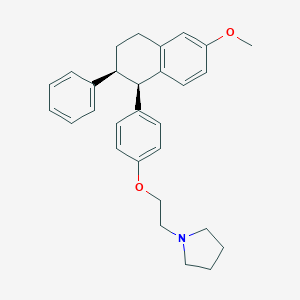
![3,4-Dihydro-6-methoxy-2-phenyl-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B133810.png)
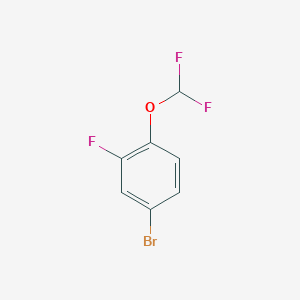
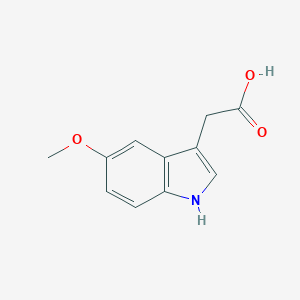
![3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B133818.png)
![1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B133821.png)